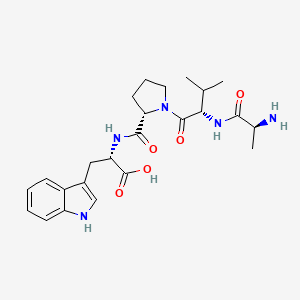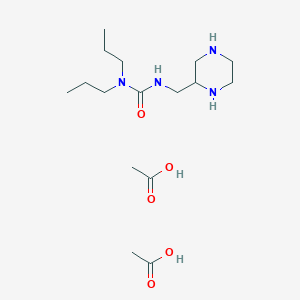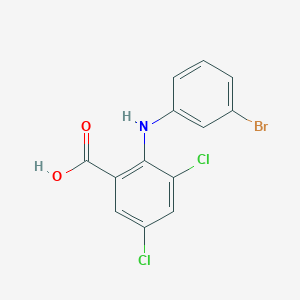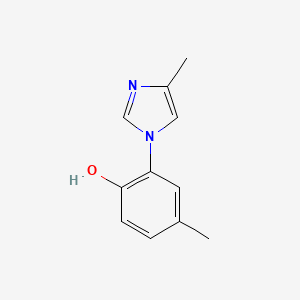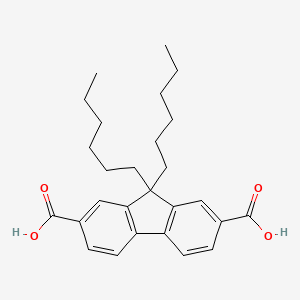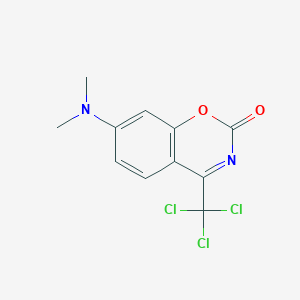![molecular formula C19H20 B14232210 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene CAS No. 393517-23-2](/img/structure/B14232210.png)
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene is an organic compound characterized by its unique structure, which includes a cyclobutyl group attached to an indene moiety
Vorbereitungsmethoden
The synthesis of 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the cyclopentadiene derivative: This involves the reaction of a suitable precursor with a methylating agent to introduce the methyl group at the desired position on the cyclopentadiene ring.
Cyclobutylation: The cyclopentadiene derivative is then subjected to a cyclobutylation reaction, where a cyclobutyl group is introduced.
Indene formation: Finally, the cyclobutylated cyclopentadiene derivative undergoes a cyclization reaction to form the indene structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound may be used in the development of biologically active molecules and in the study of biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response.
Vergleich Mit ähnlichen Verbindungen
1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene can be compared with other similar compounds, such as:
Cyclopentadiene derivatives: These compounds share the cyclopentadiene moiety but differ in the substituents attached to the ring.
Indene derivatives: Compounds with an indene structure but different functional groups or substituents.
Cyclobutyl compounds: Molecules containing a cyclobutyl group, which may have different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
393517-23-2 |
|---|---|
Molekularformel |
C19H20 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1-[1-(3-methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene |
InChI |
InChI=1S/C19H20/c1-14-7-9-16(13-14)19(11-4-12-19)18-10-8-15-5-2-3-6-17(15)18/h2-3,5-10,13,16,18H,4,11-12H2,1H3 |
InChI-Schlüssel |
UDQDYDXLBQUHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C=C1)C2(CCC2)C3C=CC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


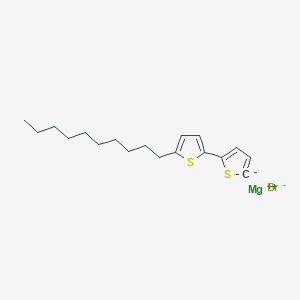
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
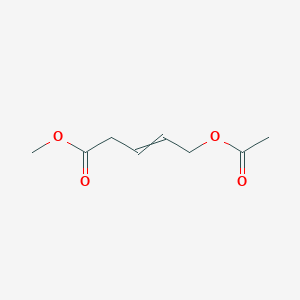
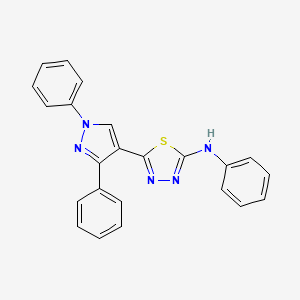
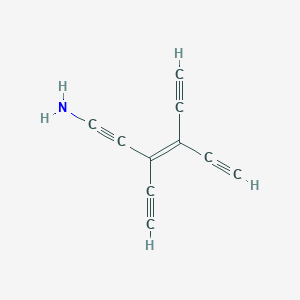
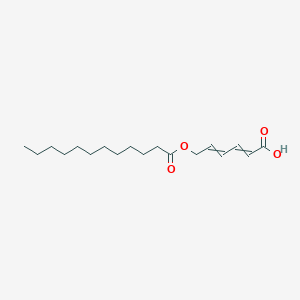
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
